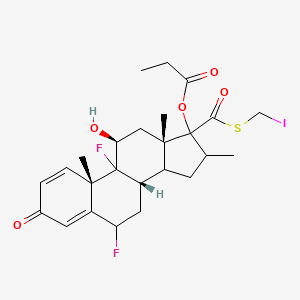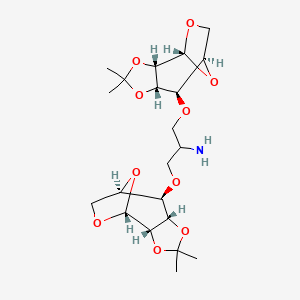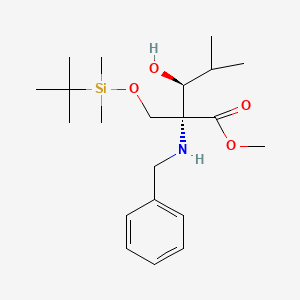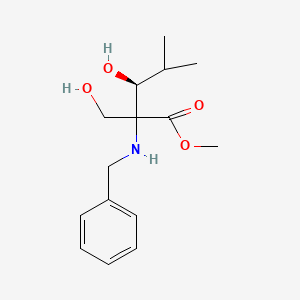
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside often involves regioselective methods and protective group strategies. For instance, the utility of the (2-nitrophenyl)acetyl (NPAc) group has been reported for the protection of hydroxyl functions, which is crucial in the synthesis of complex organic molecules (Daragics & Fügedi, 2010). This methodology highlights the importance of selective protection and deprotection steps in the synthesis of nitrophenyl xylopyranosides.
Molecular Structure Analysis
The molecular structure of nitrophenyl xylopyranosides, including compounds similar to 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside, has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal detailed information about the crystal and molecular structure, including the arrangement of molecules in the crystal lattice and the presence of polymorphism (Gubica et al., 2012). Such analyses are fundamental for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
Nitrophenyl xylopyranosides are known for their diverse chemical reactivity, including participating in various organic transformations. The introduction of the nitro group significantly impacts the chemical properties, making these compounds suitable for a range of reactions. For example, the (2-nitrophenyl)acetyl group's selective removal without affecting common protecting groups showcases the compound's versatility in synthetic chemistry (Daragics & Fügedi, 2010).
科学的研究の応用
Synthesis Techniques : This compound has been used in the synthesis of various carbohydrate derivatives. For example, Ziser (1994) described the synthesis of benzyl and nitrophenyl xylobiosides, where β-d-Xylopyranosides were selectively 4-O-triethylsilylated and subsequently 2,3-di-O-acetylated (Ziser, 1994).
Kinetic Studies : Mastihubová and Biely (2004) explored the kinetics of acetyl groups migration in di-O-acetates and mono-O-acetates of 4-nitrophenyl beta-D-xylopyranoside, which is closely related to the compound . Their study in aqueous media using HPLC showed the rate of acetyl migration depended strongly on pH (Mastihubová & Biely, 2004).
Preparation of Glycosyl Derivatives : Hirsch, Koóš, and Kováč (1998) synthesized an aldobiouronic acid related to hardwood xylans, where they converted a fully protected substance to a glycosyl chloride, then reacted it with p-nitrophenol to form a derivative similar to 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside (Hirsch, Koóš, & Kováč, 1998).
Enzyme Assays : Biely et al. (2004) utilized monoacetates of 4-nitrophenyl beta-D-xylopyranoside in enzyme-coupled assays of acetylxylan esterases and other carbohydrate-deacetylating enzymes, providing insights into the structural-function relationship among carbohydrate esterases (Biely, Mastihubová, la Grange, van Zyl, & Prior, 2004).
将来の方向性
The compound is an essential component in biomedicine, particularly in the development of antiviral and anticancer pharmaceuticals . It also contributes to the creation of diverse carbohydrate derivatives, thereby propelling advancements within the fields of glycobiology and medicinal chemistry . These areas could be potential future directions for research and application of this compound.
作用機序
Target of Action
It is known to be a pivotal precursor for nucleoside analog synthesis , which suggests that it may interact with enzymes involved in nucleoside metabolism.
Mode of Action
As a precursor for nucleoside analog synthesis , it likely undergoes biochemical transformations to interact with its targets.
Biochemical Pathways
Given its role in nucleoside analog synthesis , it may influence pathways related to nucleoside metabolism and DNA synthesis.
Result of Action
Its role as a precursor in nucleoside analog synthesis suggests it may contribute to the production of compounds with antiviral and anticancer properties .
特性
IUPAC Name |
[(2S,3R,4R,5R)-3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3/t18-,19+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEHWXCZKFZQCB-MHTWAQMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-beta-D-xylopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)
![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)


![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)